9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidinyl and thiazolidinylidene groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Scientific Research Applications
9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include other heterocyclic compounds with similar ring structures. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 2-(4-methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline
- 1-(1-methyl-4-piperidinyl)piperazine
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N4O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O2S2/c1-4-9-26-21(28)17(30-22(26)29)13-16-19(24-11-7-14(2)8-12-24)23-18-15(3)6-5-10-25(18)20(16)27/h5-6,10,13-14H,4,7-9,11-12H2,1-3H3/b17-13- |
InChI Key |
NCPNJPNZKAUVHH-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C)SC1=S |
Origin of Product |
United States |
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